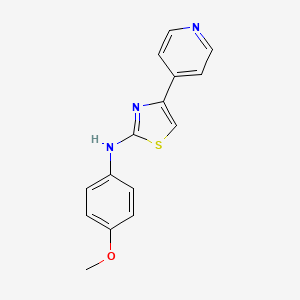

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine

Description

N-(4-Methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine is a thiazole-derived compound featuring a 4-methoxyphenyl group at the N-position and a pyridin-4-yl group at the 4-position of the thiazole ring. This structure combines aromatic and heteroaromatic moieties, which are critical for its biological interactions. The compound has garnered attention in medicinal chemistry due to its role as a key structural component in MortaparibMild, a co-inhibitor of Mortalin and PARP1 proteins implicated in cancer therapy . Its synthesis typically involves coupling reactions between substituted thioureas and α-halo ketones, followed by purification via chromatography or crystallization .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-18-14(10-20-15)11-6-8-16-9-7-11/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPSUPZGZYRCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355193 | |

| Record name | N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61889-63-2 | |

| Record name | N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 4-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the thiazole ring . The reaction is usually carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of acylated products.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine has been studied for its potential anti-cancer properties. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through targeted action on the Rho-associated protein kinase (ROCK) pathway .

2. Enzyme Inhibition

The compound is noted for its ability to inhibit certain enzymes that play critical roles in cellular signaling pathways. This inhibition can lead to therapeutic effects in diseases characterized by aberrant signaling, such as cancer and cardiovascular diseases. Studies suggest that the thiazole moiety enhances the compound's affinity for these enzymes, making it a valuable candidate for drug development .

Biochemical Applications

1. Protein-Ligand Interactions

this compound has been utilized in studies focusing on protein-ligand interactions. Its structural features allow it to bind effectively to target proteins, facilitating the exploration of binding mechanisms and the development of new therapeutic agents .

2. Role in Cellular Pathways

Research has demonstrated that this compound can modulate various cellular pathways, influencing processes such as cell migration and invasion. These properties are particularly relevant in understanding metastasis in cancer biology .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-cancer efficacy | Showed significant inhibition of tumor growth in xenograft models through ROCK pathway modulation. |

| Study B | Investigate enzyme inhibition | Demonstrated potent inhibition of specific kinases with IC50 values indicating strong binding affinity. |

| Study C | Assess protein-ligand interactions | Identified key binding residues and interaction dynamics using molecular docking studies. |

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine with structurally analogous compounds:

Key Observations :

- Substituent Effects :

- Methoxy Groups : Compounds with methoxy substituents (e.g., 10s) show enhanced tubulin inhibition due to improved hydrophobic interactions .

- Pyridinyl Groups : The pyridin-4-yl group in the target compound facilitates π-π stacking and hydrogen bonding, critical for Mortalin/PARP1 binding .

- Halogenated Substituents : Chloro/fluoro groups (e.g., in ) enhance antibacterial activity via electronegative interactions with bacterial enzymes .

- Activity Divergence: Minor structural changes lead to distinct targets. For example, 10s (tubulin inhibitor) vs. MortaparibMild (Mortalin/PARP1 inhibitor) highlights the impact of substituent positioning and electronic properties .

Mechanistic Differences

Notable Insight: The pyridinyl group in the target compound enables dual-target inhibition, a rarity among thiazol-2-amine derivatives, which typically exhibit single-target specificity .

Biological Activity

N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, with the CAS number 61889-63-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 283.348 g/mol. The compound features a thiazole ring connected to a pyridine and a methoxy-substituted phenyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃OS |

| Molecular Weight | 283.348 g/mol |

| CAS Number | 61889-63-2 |

Antiproliferative Activity

Research has indicated that similar thiazole derivatives exhibit moderate antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of thiazole derivatives, it was found that compounds with similar structures to this compound displayed significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation and survival .

Case Study: Tubulin Inhibition

In one notable study, compounds structurally related to this compound were tested against three human cancer cell lines. The most potent compound in this series was shown to inhibit tubulin polymerization effectively and induce cell cycle arrest at the G2/M phase. The IC50 values ranged from 0.36 to 0.86 μM, indicating strong antiproliferative effects .

The mechanism by which this compound exerts its biological activity primarily involves the disruption of microtubule dynamics. This is achieved through binding to the colchicine site on tubulin, leading to altered cellular processes such as mitosis and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have also been evaluated for antimicrobial activity. A study reported that certain thiazole compounds exhibited significant antibacterial effects against various strains of bacteria, including E. coli and S. aureus. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential for similar activity .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives like N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amines can be influenced by various substituents on the aromatic rings. For example:

- Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to biological targets.

- Aromatic Ring Modifications : Variations in the position and type of substituents on the phenyl or pyridine rings can significantly affect potency and selectivity against cancer cells .

Q & A

What are the recommended synthetic routes for N-(4-methoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine, and what critical reaction conditions must be optimized?

Answer:

The synthesis typically involves multi-step organic reactions:

Cyclocondensation : React 4-methoxyphenylthiourea with α-bromo ketones (e.g., 4-pyridinyl acetophenone derivatives) under reflux in ethanol or acetonitrile to form the thiazole core .

Coupling Reactions : Use Ullmann or Buchwald-Hartwig coupling to introduce aromatic substituents, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in inert atmospheres .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Critical Conditions :

- Temperature control (70–100°C for cyclocondensation).

- Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency).

- Catalyst-to-ligand ratios (1:2 for Pd/XPhos systems) .

How is this compound characterized post-synthesis, and what analytical parameters validate its structural integrity?

Answer:

Key characterization methods include:

NMR Spectroscopy :

- ¹H NMR : Confirm aromatic protons (δ 6.5–8.5 ppm for pyridine and methoxyphenyl groups) and thiazole NH (δ ~10 ppm, broad singlet) .

- ¹³C NMR : Identify thiazole C-2 (δ ~165 ppm) and methoxy carbons (δ ~55 ppm) .

Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 312.3 [M+H]⁺) .

IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .

Melting Point : Consistent with literature (204–207°C) .

Validation : Cross-check spectral data with computational simulations (e.g., Gaussian) and elemental analysis (±0.3% for C, H, N) .

What experimental strategies can resolve contradictions in reported biological activities (e.g., tubulin inhibition vs. antibacterial effects) for this compound?

Answer:

Contradictions arise from substituent effects and assay variability. Resolution strategies:

Structure-Activity Relationship (SAR) Analysis :

- Compare analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate electronic vs. steric effects .

Assay Standardization :

- Use identical cell lines (e.g., SGC-7901 gastric cancer cells) and tubulin polymerization protocols (e.g., 37°C, GTP-supplemented buffer) .

Mechanistic Cross-Validation :

- Combine tubulin polymerization assays with cell cycle analysis (flow cytometry for G2/M arrest) and molecular docking (AutoDock Vina) to confirm binding to the colchicine site .

How can researchers design experiments to elucidate the compound’s mechanism of tubulin inhibition?

Answer:

A multi-modal approach is recommended:

Biophysical Assays :

- Tubulin Polymerization Kinetics : Monitor absorbance at 340 nm to quantify inhibition (IC₅₀ calculation) .

- Immunofluorescence Microscopy : Visualize microtubule disruption in treated cells (anti-α-tubulin antibodies) .

Cellular Studies :

- Cell Cycle Analysis : Flow cytometry to assess G2/M phase arrest (propidium iodide staining) .

Computational Modeling :

- Molecular Docking : Simulate binding to β-tubulin’s colchicine site (PDB ID: 1SA0). Validate with mutagenesis (e.g., β-tubulin T179V mutants) .

What structural modifications enhance the compound’s bioactivity, and how are these optimizations methodologically validated?

Answer:

Key modifications and validation steps:

Substituent Optimization :

- Electron-Donating Groups : Methoxy groups at the 4-position enhance tubulin binding via hydrophobic interactions .

- Pyridine Ring Halogenation : Introduce Cl or F to improve solubility and bioavailability .

Validation Methods :

- Free Energy Calculations (MM/PBSA) : Quantify binding affinity changes post-modification .

- Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 monolayers) .

How should researchers address discrepancies in crystallographic data vs. computational structural predictions for this compound?

Answer:

Discrepancies often arise from conformational flexibility. Mitigation steps:

Crystallographic Refinement : Use SHELXL for high-resolution data (e.g., P21/c space group, R < 0.05) .

Dynamic Simulations :

- Molecular Dynamics (GROMACS) : Simulate ligand flexibility in solution (100 ns trajectories).

Cross-Validation : Compare experimental XRD bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G*) .

What are the best practices for evaluating the compound’s potential off-target effects in biological assays?

Answer:

Panel Screening : Test against kinase/enzyme panels (e.g., Eurofins KinaseProfiler) .

Proteome-Wide Docking : Use SwissTargetPrediction to identify non-tubulin targets .

Toxicity Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.